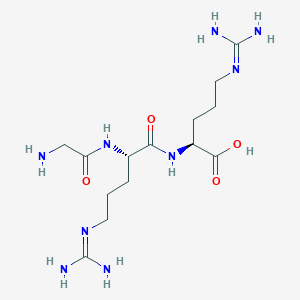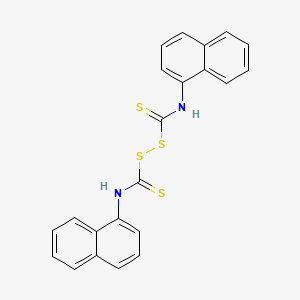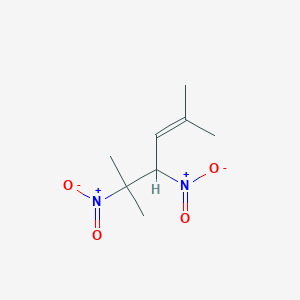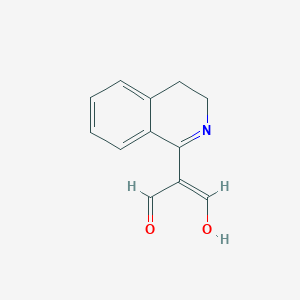
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- typically involves the use of the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. In this reaction, a phenylethanol derivative is reacted with a nitrile in the presence of a Lewis acid, such as trifluoromethanesulfonic anhydride (Tf2O), to form the desired isoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored as a method to enhance reaction rates and reduce reaction times .
化学反应分析
Types of Reactions
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
作用机制
The mechanism of action of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .
相似化合物的比较
Similar Compounds
- (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- Chrysogeside D
Uniqueness
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potential therapeutic applications .
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(Z)-2-(3,4-dihydroisoquinolin-1-yl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C12H11NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,7-8,14H,5-6H2/b10-7+ |
InChI 键 |
UAJSARPDUFJUQS-JXMROGBWSA-N |
手性 SMILES |
C1CN=C(C2=CC=CC=C21)/C(=C/O)/C=O |
规范 SMILES |
C1CN=C(C2=CC=CC=C21)C(=CO)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


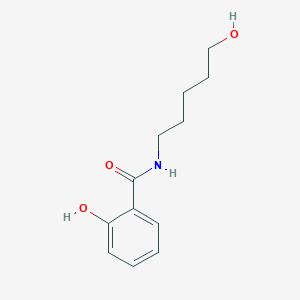
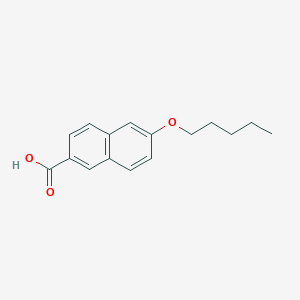
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
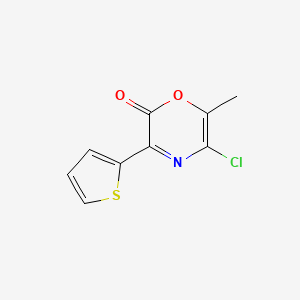
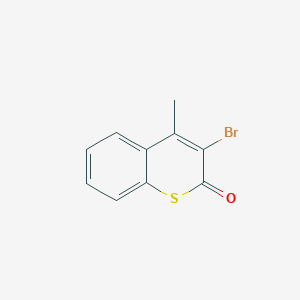

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
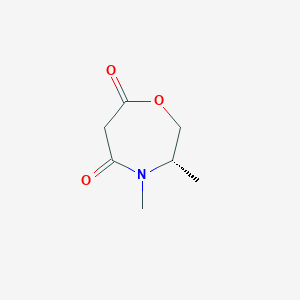
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)

